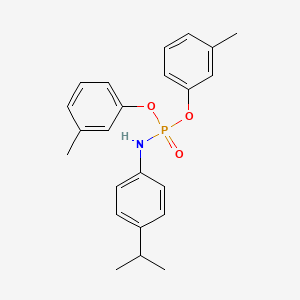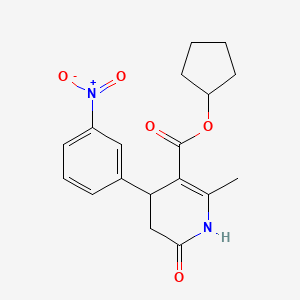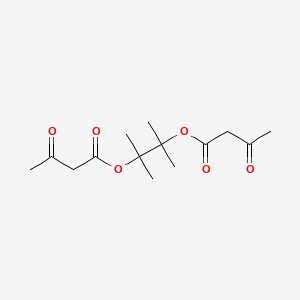![molecular formula C16H18N6 B4694564 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4694564.png)
6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine
Übersicht
Beschreibung
6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine is believed to involve the inhibition of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. Additionally, this compound has been shown to bind to the serotonin transporter, preventing the reuptake of serotonin and increasing its concentration in the brain.
Biochemical and Physiological Effects
Studies have shown that 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine has various biochemical and physiological effects on the body. For example, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which can improve mood and reduce symptoms of depression. Additionally, this compound has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-tumor activity, inhibit the formation of amyloid-beta plaques in the brain, and act as a selective serotonin reuptake inhibitor. However, a limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can have toxic effects on certain cells and tissues.
Zukünftige Richtungen
There are many potential future directions for research on 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine. Some possible areas of focus include:
1. Further investigation of the compound's potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and depression.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Exploration of the compound's mechanism of action, including its interactions with specific enzymes and receptors in the body.
4. Investigation of the compound's potential side effects and toxicity, particularly in relation to its use as a therapeutic agent.
5. Development of new analogs and derivatives of the compound that may have improved therapeutic properties.
6. Further investigation of the compound's potential as a tool for studying the mechanisms of various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
Studies have shown that 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine has potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and depression. This compound has been shown to have anti-tumor activity, inhibit the formation of amyloid-beta plaques in the brain, and act as a selective serotonin reuptake inhibitor.
Eigenschaften
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-2-4-14(5-3-1)12-20-8-10-21(11-9-20)16-7-6-15-18-17-13-22(15)19-16/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLNIEQQXJESRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(2-methoxyethyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4694506.png)
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-bromo-5-methoxybenzaldehyde](/img/structure/B4694513.png)
![5-[(5-methyl-2-furyl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4694518.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4694520.png)
![N-(2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4694539.png)


![1-(2-methoxy-5-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4694554.png)

![1-(2-fluoro-4-methoxyphenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4694566.png)
